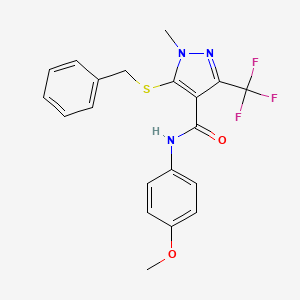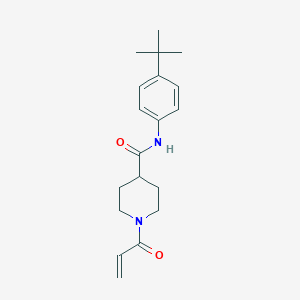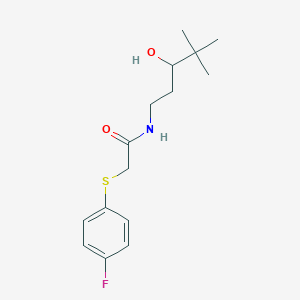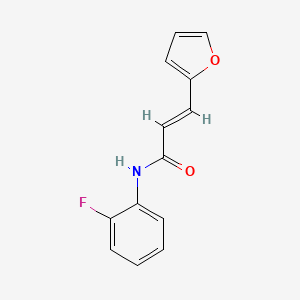
Donepezil-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis and derivatives of Donepezil have been a subject of extensive research . The typical synthesis pathway for Donepezil involves the aldol condensation of benzylpiperidine-carboxyaldehyde with dimethoxyindanone, utilizing the Wittig reaction . This is succeeded by a subsequent dehydration step and catalytic reduction of the exocyclic double bond, yielding the desired product .
Molecular Structure Analysis
Donepezil is a selective acetylcholinesterase inhibitor (AChEI) having N-benzylpiperidine and an indanone moiety . It contains a piperidine nucleus .
Chemical Reactions Analysis
Donepezil has the potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . A first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration and an elevation of rate with increasing dielectric constant are revealed by the kinetic studies .
Physical and Chemical Properties Analysis
The conformational features of a molecule critically influence its physical and chemical properties . All designed compounds along with parent compound, Donepezil, were subjected to full geometry optimization using DFT .
Aplicaciones Científicas De Investigación
- Uso Clínico: Mejora la función cognitiva, la memoria y las actividades de la vida diaria en pacientes con EA .
- Diseño de fármacos: La versatilidad del donepezil-d7 lo hace valioso para diseñar nuevos agentes terapéuticos .
Tratamiento de la enfermedad de Alzheimer (EA)
Modificaciones estructurales y análogos
Técnicas de síntesis más ecológicas
Colaboraciones globales
En resumen, las aplicaciones del this compound se extienden más allá del tratamiento de la EA. Las tendencias emergentes enfatizan la síntesis más ecológica, los enfoques multiobjetivo y la cooperación global. Como las proyecciones indican un aumento de los casos de EA, la investigación en curso sigue siendo crucial para una gestión eficaz .
Mecanismo De Acción
Target of Action
Donepezil-d7, a deuterium-labeled form of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain involved in memory and learning . By inhibiting AChE, this compound increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by selectively and reversibly inhibiting the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain . The increased acetylcholine levels enhance cholinergic transmission, which is crucial for memory and learning .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound prevents the degradation of acetylcholine, leading to increased levels of this neurotransmitter in the brain . This enhances the transmission of signals in the cholinergic pathway, which plays a vital role in memory and learning . Additionally, this compound may also influence other pathways related to amino acid metabolism and sugar metabolism .
Pharmacokinetics
This compound, like Donepezil, is expected to have good oral bioavailability and can easily cross the blood-brain barrier . It is also expected to have a long biological half-life, similar to Donepezil, which has a half-life of about 70 hours . These properties contribute to this compound’s effectiveness as a therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Result of Action
The molecular effect of this compound’s action is the increased concentration of acetylcholine in the brain due to the inhibition of AChE . On a cellular level, this leads to enhanced cholinergic transmission, which is crucial for memory and learning . This compound may also have neuroprotective effects, as suggested by studies showing its potential to promote oligodendrocyte generation and remyelination .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the physiological condition of the patient, such as the presence of other diseases or the use of other medications, can affect the drug’s action and efficacy . Furthermore, factors related to drug formulation and administration, such as the use of nanostructured lipid carriers for drug delivery, can enhance the drug’s stability and bioavailability .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Donepezil-d7 interacts with enzymes, proteins, and other biomolecules in the body. It primarily inhibits acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine . This inhibition increases the concentration of acetylcholine available for synaptic transmission in the central nervous system .
Cellular Effects
This compound has various effects on cells and cellular processes. It influences cell function by increasing the concentration of cortical acetylcholine, a neurotransmitting organic substance . This increase in acetylcholine can improve cognition and establish a balance of neurotransmitters in the brain .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of acetylcholinesterase . By binding to and inhibiting this enzyme, this compound prevents the breakdown of acetylcholine, leading to increased concentrations of this neurotransmitter at cholinergic synapses .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been shown to improve cognitive function for up to 52 weeks in patients with dementia with Lewy bodies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, it has been shown to cause a slight improvement in the short-term memory of zebrafish and induce significant elevation in aggressiveness .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation, a vital step of drug metabolism, using a mild, versatile oxidant Chloramine-T in an acidic medium .
Transport and Distribution
This compound is extensively distributed in the body, as evidenced by a high apparent volume of distribution . It is largely distributed in the extravascular compartments .
Propiedades
IUPAC Name |
2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/i3D,4D,5D,6D,7D,16D2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEBPBSSDYVVLD-UOOROTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)




![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)

![N-[3-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2474410.png)
![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)
